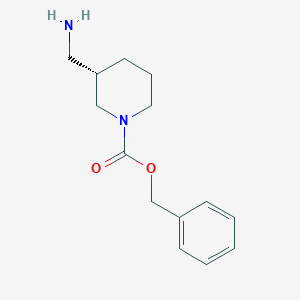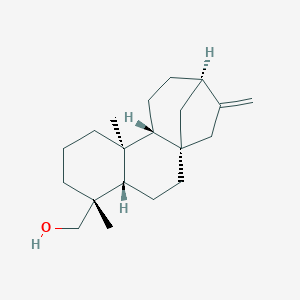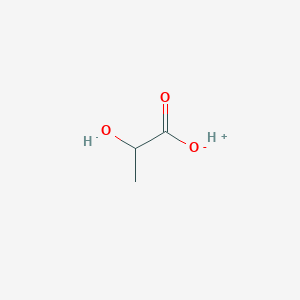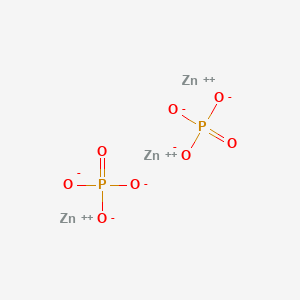
(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate
描述
Synthesis Analysis
The synthesis of piperidine derivatives, including (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate, often involves palladium-catalyzed C–H arylation reactions with aryl halides or aryliodonium salts. These methods allow for the selective introduction of aryl groups into the piperidine ring, facilitating the synthesis of multiply arylated heteroarenes, including bioactive derivatives. Such processes highlight the practicality and versatility of developed protocols in achieving complex molecular architectures efficiently (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is critical in determining their chemical reactivity and biological activity. Advanced spectroscopic techniques, including high-resolution magnetic resonance spectroscopy, are instrumental in elucidating the conformational preferences of these compounds. Such analyses provide insights into the electronic distribution and steric effects influencing the reactivity and interactions of piperidine derivatives (Issac & Tierney, 1996).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, demonstrating their versatility as synthetic intermediates. These include nucleophilic aromatic substitution reactions, where piperidine acts as a nucleophile to replace nitro groups in aromatic systems, resulting in high yields of substituted products. Such reactions are indicative of the reactivity of piperidine derivatives towards electrophilic aromatic compounds (Pietra & Vitali, 1972).
Physical Properties Analysis
The physical properties of (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and for optimizing conditions for its synthesis, purification, and application in various domains.
Chemical Properties Analysis
The chemical properties of (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate, including its acidity, basicity, and reactivity towards various reagents, are dictated by the functional groups present in the molecule. Studies on related piperidine derivatives have shown that the presence of substituents on the piperidine ring can significantly affect these properties, influencing the compound's potential applications in synthesis and drug development (Saganuwan, 2017).
科学研究应用
(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate is a chemical compound with potential implications in various fields of scientific research. While specific studies directly on this compound are limited, insights can be gained by exploring research on similar compounds and their chemical structures, such as piperidine derivatives and their applications in medicinal chemistry, environmental science, and material science. The chemical properties of (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate suggest its relevance in the synthesis of pharmaceutical agents, exploration of biochemical pathways, and the development of novel materials.
Pharmaceutical Research and Medicinal Chemistry
In the realm of pharmaceutical research and medicinal chemistry, compounds with the piperidine structure have been extensively studied for their potential as therapeutic agents. For example, piperidine derivatives have been identified as key structures in the development of chemokine receptor antagonists, which are considered valuable for treating allergic diseases such as asthma and atopic dermatitis (Willems & IJzerman, 2009). Similarly, the structural characteristics of (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate could be leveraged in designing small molecule antagonists for various receptors, highlighting its potential application in drug discovery and development.
Biochemical and Environmental Studies
Compounds containing piperidine rings have also been evaluated for their biochemical behavior and environmental impact. The interaction of metals with biologically important ligands, including those with piperidine structures, has been studied to understand their influence on the electronic systems of such molecules. These studies are crucial for predicting the reactivity and stability of complex compounds, which is essential for both environmental chemistry and the development of bioactive agents (Lewandowski, Kalinowska, & Lewandowska, 2005).
Material Science and Supramolecular Chemistry
In material science, the modification of natural polymers through chemical processes, such as esterification, has led to the development of new materials with varied biological properties. For instance, the esterification of hyaluronan has produced materials that can be used in a range of clinical applications due to their biocompatibility and degradability. This suggests that similarly, (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate could serve as a precursor in the synthesis of biologically active materials, offering potential applications in biomaterials and tissue engineering (Campoccia et al., 1998).
属性
IUPAC Name |
benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIJQGYSIGOWOF-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate | |
CAS RN |
1217977-05-3 | |
| Record name | benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B36394.png)
![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B36400.png)



![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)
